Cas no 34582-32-6 ((S)-4-(tert-Butoxy)-3-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid)
(S)-4-(tert-Butoxy)-3-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid Chemical and Physical Properties
Names and Identifiers
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- Boc-L-Aspartic acid 1-tert-butyl ester
- N-tert-Butyloxycarbonyl-L-aspartic acid 1-tert-butyl ester
- Boc-Asp-OtBu
- N-tert-Boc-L-aspartic Acid tert-Butyl Ester
- 1-tert-Butyl N-(tert-Butoxycarbonyl)-L-aspartate
- BOC-ASPARTIC ACID-OTBU
- 1-tert-Butyl N-Boc-L-aspartate
- ASP002
- A-tert-Butyl-N-Boc-L-aspartate
- BOC-ASP(OTBU)
- Boc-L-Asp-OtBu
- FC1234
- N-(tert-Butoxycarbonyl)-L-aspartic Acid 1-tert-Butyl Ester
- N-Boc-L-aspartic Acid 1-tert-Butyl Ester
- α-tert-Butyl-N-Boc-L-aspartate
- (S)-4-(tert-Butoxy)-3-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid
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- MDL: MFCD00038272
- Inchi: 1S/C13H23NO6/c1-12(2,3)19-10(17)8(7-9(15)16)14-11(18)20-13(4,5)6/h8H,7H2,1-6H3,(H,14,18)(H,15,16)/t8-/m0/s1
- InChI Key: RAUQRYTYJIYLTF-QMMMGPOBSA-N
- SMILES: O(C([C@H](CC(=O)O)NC(=O)OC(C)(C)C)=O)C(C)(C)C
- BRN: 4191701
Computed Properties
- Exact Mass: 289.15300
- Monoisotopic Mass: 289.153
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 20
- Rotatable Bond Count: 9
- Complexity: 377
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 1.4
- Topological Polar Surface Area: 102A^2
Experimental Properties
- Color/Form: Not determined
- Density: 1.139
- Melting Point: 101.0 to 106.0 deg-C
- Boiling Point: 429°C at 760 mmHg
- Flash Point: 213.3°C
- Refractive Index: 1.47
- PSA: 101.93000
- LogP: 2.08700
- Specific Rotation: -25° (c=1 in MeOH)
- Optical Activity: [α]/D -24.5±1.5°, c = 1 in methanol
- Solubility: Not determined
(S)-4-(tert-Butoxy)-3-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid Security Information
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Storage Condition:0-10°C
(S)-4-(tert-Butoxy)-3-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B4618-5G |
1-tert-Butyl N-(tert-Butoxycarbonyl)-L-aspartate |
34582-32-6 | >95.0%(T)(HPLC) | 5g |
¥250.00 | 2024-04-15 | |
| Fluorochem | 047784-1g |
BOC-ASP(OTBU) |
34582-32-6 | 97% | 1g |
£14.00 | 2022-03-01 | |
| Fluorochem | 047784-5g |
BOC-ASP(OTBU) |
34582-32-6 | 97% | 5g |
£43.00 | 2022-03-01 | |
| Fluorochem | 047784-10g |
BOC-ASP(OTBU) |
34582-32-6 | 97% | 10g |
£65.00 | 2022-03-01 | |
| Fluorochem | 047784-25g |
BOC-ASP(OTBU) |
34582-32-6 | 97% | 25g |
£102.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | S136263-5g |
(S)-4-(tert-Butoxy)-3-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid |
34582-32-6 | 97% | 5g |
¥63.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | S136263-1g |
(S)-4-(tert-Butoxy)-3-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid |
34582-32-6 | 97% | 1g |
¥29.90 | 2023-09-01 | |
| Chemenu | CM119575-100g |
N-Boc-L-aspartic Acid 1-(tert-Butyl) Ester |
34582-32-6 | 97% | 100g |
$195 | 2021-06-09 | |
| TRC | B621300-5g |
N-tert-Boc-L-aspartic Acid tert-Butyl Ester |
34582-32-6 | 5g |
$ 64.00 | 2023-09-08 | ||
| TRC | B621300-25g |
N-tert-Boc-L-aspartic Acid tert-Butyl Ester |
34582-32-6 | 25g |
$ 75.00 | 2023-09-08 |
(S)-4-(tert-Butoxy)-3-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid Suppliers
(S)-4-(tert-Butoxy)-3-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid Related Literature
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Alessandra Comandè,Marianna Greco,Emilia Lucia Belsito,Angelo Liguori,Antonella Leggio RSC Adv. 2019 9 22137
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Sandip Jadhav,Vincent Martin,Peter H. G. Egelund,Henrik Johansson Castro,Tobias Krüger,Franziska Richner,Sebastian Thordal Le Quement,Fernando Albericio,Frank Dettner,Carolin Lechner,Ralph Sch?nleber,Daniel Sejer Pedersen Green Chem. 2021 23 3312
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Clarence T. T. Wong,Chun Ling Tung,Xuechen Li Mol. BioSyst. 2013 9 826
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Binita Chandra,Rajesh Subramaniam,Sanku Mallik,D. K. Srivastava Org. Biomol. Chem. 2006 4 1730
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Wenbo Ming,Harjeet S. Soor,Xiaocui Liu,Alina Trofimova,Andrei K. Yudin,Todd B. Marder Chem. Soc. Rev. 2021 50 12151
Additional information on (S)-4-(tert-Butoxy)-3-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid
Chemical Profile of (S)-4-(tert-Butoxy)-3-((tert-butoxycarbonyl)amino)-4-oxobutanoic Acid (CAS No. 34582-32-6)
Introducing the compound (S)-4-(tert-butoxy)-3-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid, a meticulously crafted molecule with the CAS number 34582-32-6. This compound has garnered significant attention in the field of pharmaceutical chemistry due to its versatile structural features and potential applications in drug development. The presence of both tert-butoxy and tert-butoxycarbonyl protective groups makes it a valuable intermediate in synthetic chemistry, particularly in the construction of complex peptide mimetics and protease inhibitors.
The molecular structure of this compound features a chiral center at the (S) configuration, which is critical for its biological activity. The carboxylic acid group at the C4 position and the amide linkage at the C3 position contribute to its reactivity, making it a suitable candidate for further derivatization. These structural attributes have positioned this compound as a key player in the synthesis of bioactive molecules, especially those targeting neurological and inflammatory diseases.
In recent years, there has been a surge in research focused on developing novel therapeutic agents that leverage chiral auxiliaries to enhance pharmacological efficacy. The tert-butoxy group at the C4 position not only stabilizes the molecule but also provides a handle for further functionalization, allowing chemists to tailor its properties for specific applications. This has led to its incorporation into various drug candidates that are currently undergoing preclinical evaluation.
The tert-butoxycarbonyl (Boc) group at the C3 position serves as an effective protecting group for the amine functionality, ensuring that it remains inert under harsh reaction conditions. This protection-deprotection strategy is fundamental in multi-step synthetic routes, where selective modification of different functional groups is essential. The Boc group can be easily removed under mild acidic conditions, allowing for subsequent reactions without interference from other functional moieties.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of molecules with greater accuracy. The structural features of (S)-4-(tert-butoxy)-3-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid have been modeled using density functional theory (DFT), revealing insights into its potential interactions with biological targets. These simulations have highlighted its binding affinity to certain proteases and kinases, suggesting its utility in developing targeted therapies.
The pharmaceutical industry has shown particular interest in this compound due to its potential as a building block for more complex molecules. Its ability to undergo selective modifications while maintaining chiral integrity makes it an attractive candidate for drug discovery programs. Several research groups have reported on its incorporation into peptidomimetics designed to mimic natural bioactive peptides, which are often difficult to synthesize due to their sensitivity to proteolytic degradation.
The synthesis of (S)-4-(tert-butoxy)-3-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid involves a series of well-established chemical transformations, including asymmetric synthesis and protection-deprotection strategies. The use of chiral auxiliaries or catalysts ensures high enantiomeric purity, which is crucial for pharmaceutical applications. The compound's stability under various storage conditions further enhances its practicality as an intermediate in industrial-scale synthesis.
In conclusion, (S)-4-(tert-butoxy)-3-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid represents a significant advancement in pharmaceutical chemistry. Its unique structural features and reactivity make it a valuable tool for drug development, particularly in the design of chiral drugs targeting neurological and inflammatory disorders. As research continues to uncover new therapeutic applications, this compound is poised to play an increasingly important role in the next generation of medicinal chemistry innovations.
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